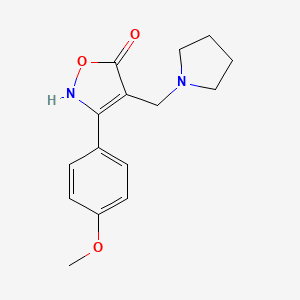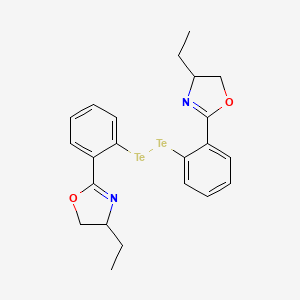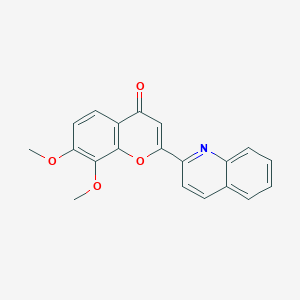
5-(Aminosulphonyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide is a complex organic compound that features a pyrrolidine ring, a benzamide core, and several functional groups including methoxy and sulfamoyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting an appropriate benzoyl chloride with an amine.
Introduction of Methoxy Groups: Methoxy groups are typically introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, often using sulfamoyl chloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or agonist, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-((1-Methylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide
- N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzoate
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2,3-dimethoxy-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and sulfamoyl groups, along with the pyrrolidine ring, allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Número CAS |
80623-13-8 |
|---|---|
Fórmula molecular |
C16H25N3O5S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C16H25N3O5S/c1-4-19-7-5-6-11(19)10-18-16(20)13-8-12(25(17,21)22)9-14(23-2)15(13)24-3/h8-9,11H,4-7,10H2,1-3H3,(H,18,20)(H2,17,21,22) |
Clave InChI |
VTFRBNGFKHGVAV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)S(=O)(=O)N)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12890902.png)

![2-(2-Aminoethyl)-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B12890915.png)


![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
